
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide, also known as FMIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In
科学研究应用
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has shown promising results in various scientific research applications. One of the most notable applications is its potential as an anti-cancer agent. Studies have shown that 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide can induce apoptosis, or programmed cell death, in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In addition to its anti-cancer properties, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
作用机制
The mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide is not fully understood, but it is believed to involve the regulation of various signaling pathways in cells. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has been shown to modulate the activity of proteins involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models of inflammatory diseases. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has also been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the advantages of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide is its high purity and high yield synthesis method. This allows for consistent and reliable results in lab experiments. However, one of the limitations of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide is its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
未来方向
There are several future directions for research on 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide. One area of interest is the development of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage and administration route of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide for maximum efficacy and minimal toxicity. Other future directions include investigating the potential of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide as an anti-inflammatory agent and exploring its potential in other therapeutic areas.
In conclusion, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide is a chemical compound that has shown promising results in various scientific research applications, particularly in the areas of cancer and inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide involves the reaction of 3-formyl-2-methylindole and N-methyl-N-phenylacetamide in the presence of a catalyst. This method has been extensively studied and optimized to yield high purity and high yield of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide.
属性
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-17(13-22)16-10-6-7-11-18(16)21(14)12-19(23)20(2)15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRKWJLBPZPYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-2-methylindol-1-yl)-N-methyl-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

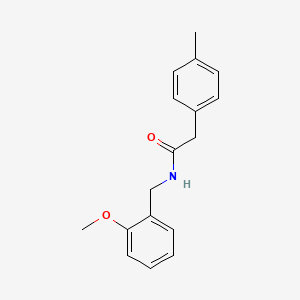
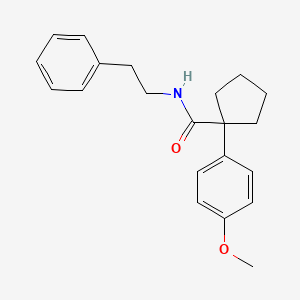
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5768371.png)
![4-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5768380.png)
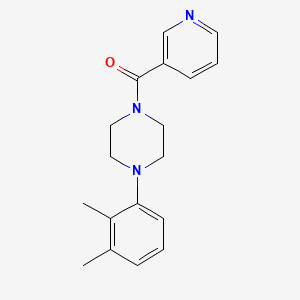

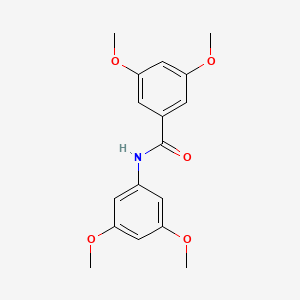
![methyl 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5768404.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5768410.png)
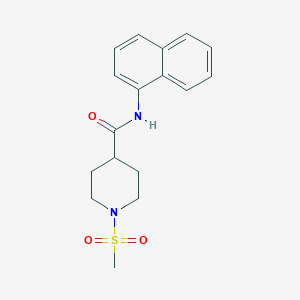
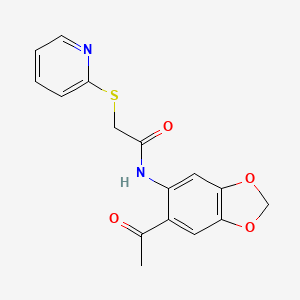

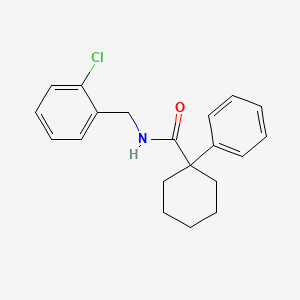
![2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5768448.png)